3,3-Difluoro-9-azabicyclo[3.3.1]nonane
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Overview
Description
3,3-Difluoro-9-azabicyclo[3.3.1]nonane is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-9-azabicyclo[3.3.1]nonane typically involves the use of aromatic ketones, paraformaldehyde, and dimethylamine in a one-pot tandem Mannich annulation reaction. This method allows for the efficient production of the compound in good yields (up to 83%) under mild conditions .
Industrial Production Methods: While specific industrial production methods for 3,3-Difluoro-9-azabicyclo[33The use of readily available starting materials and straightforward reaction conditions makes this method attractive for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-9-azabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: ABNO and copper catalysts under aerobic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carbonyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecular architectures.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-9-azabicyclo[3.3.1]nonane involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound acts as a substrate for nitroxyl radicals, leading to the formation of carbonyl compounds. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations .
Comparison with Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A stable nitroxyl radical used as a catalyst in oxidation reactions.
3-Azabicyclo[3.3.1]nonane Derivatives: Synthesized from aromatic ketones and used in various organic reactions.
Uniqueness: 3,3-Difluoro-9-azabicyclo[3.3.1]nonane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H13F2N |
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Molecular Weight |
161.19 g/mol |
IUPAC Name |
3,3-difluoro-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)4-6-2-1-3-7(5-8)11-6/h6-7,11H,1-5H2 |
InChI Key |
KOQPGHKFYCIDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC(C1)N2)(F)F |
Origin of Product |
United States |
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